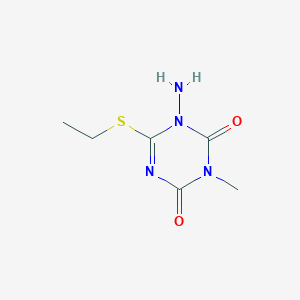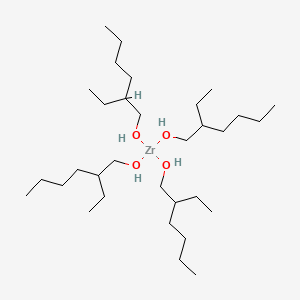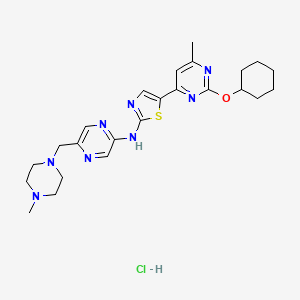
1-Amino-6-(ethylthio)-3-methyl-1,3,5-triazine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Amino-6-(ethylthio)-3-methyl-1,3,5-triazine-2,4(1H,3H)-dione, also known as MET, is an organic compound that has been studied extensively for its potential applications in a variety of scientific and industrial settings. MET is a versatile compound, with the ability to act as an inhibitor, catalyst, or reagent in different reactions. It has been studied for its potential use in a range of applications, including synthesis of pharmaceuticals, biocatalytic processes, and as a reagent in organic synthesis.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for 1-Amino-6-(ethylthio)-3-methyl-1,3,5-triazine-2,4(1H,3H)-dione involves the reaction of 6-(ethylthio)-1,3-dimethyluracil with hydrazine hydrate followed by oxidation with hydrogen peroxide to yield the target compound.
Starting Materials
6-(ethylthio)-1,3-dimethyluracil, hydrazine hydrate, hydrogen peroxide
Reaction
6-(ethylthio)-1,3-dimethyluracil is reacted with hydrazine hydrate in ethanol at reflux temperature to yield 1-amino-6-(ethylthio)-3-methyl-1,3,5-triazine-2,4(1H,3H)-dione hydrazide., The hydrazide is then oxidized with hydrogen peroxide in the presence of a catalyst such as sodium tungstate to yield the target compound, 1-Amino-6-(ethylthio)-3-methyl-1,3,5-triazine-2,4(1H,3H)-dione.
科学的研究の応用
1-Amino-6-(ethylthio)-3-methyl-1,3,5-triazine-2,4(1H,3H)-dione has been studied for its potential use in a variety of scientific research applications. It has been used as an inhibitor in the synthesis of pharmaceuticals, as a catalyst in biocatalytic processes, and as a reagent in organic synthesis. It has also been used to study the interaction of proteins and other molecules in biological systems.
作用機序
The mechanism of action of 1-Amino-6-(ethylthio)-3-methyl-1,3,5-triazine-2,4(1H,3H)-dione is still not fully understood. However, it is believed to act as an inhibitor in the synthesis of pharmaceuticals by forming a complex with the target molecule, which prevents it from reacting with other molecules. In biocatalytic processes, it is believed to act as a catalyst, promoting the reaction of the target molecules. In organic synthesis, it is believed to act as a reagent, providing the necessary reactants for the synthesis of the desired molecules.
生化学的および生理学的効果
The biochemical and physiological effects of 1-Amino-6-(ethylthio)-3-methyl-1,3,5-triazine-2,4(1H,3H)-dione have not been studied extensively. However, it is believed to have a wide range of effects on biological systems, including the inhibition of enzymes, modulation of gene expression, and modulation of cell signaling pathways. It has also been shown to have an effect on the metabolism of certain drugs, including the inhibition of cytochrome P450 enzymes.
実験室実験の利点と制限
The advantages of using 1-Amino-6-(ethylthio)-3-methyl-1,3,5-triazine-2,4(1H,3H)-dione in laboratory experiments include its low cost, ease of synthesis, and wide range of potential applications. However, there are also some limitations to its use. For example, due to its low solubility, it is difficult to use in aqueous solutions, and its stability is limited in the presence of oxygen or light.
将来の方向性
The potential applications of 1-Amino-6-(ethylthio)-3-methyl-1,3,5-triazine-2,4(1H,3H)-dione are vast, and there are many future directions for research. Some possible future directions include the development of new synthesis methods, the exploration of new applications, and the study of its biochemical and physiological effects in different biological systems. Additionally, further research could be done to better understand its mechanism of action and its effects on drug metabolism. Finally, further research could be done to explore its potential use in the synthesis of novel pharmaceuticals and other compounds.
特性
IUPAC Name |
1-amino-6-ethylsulfanyl-3-methyl-1,3,5-triazine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O2S/c1-3-13-5-8-4(11)9(2)6(12)10(5)7/h3,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UURAFCUYOMMRNI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=O)N(C(=O)N1N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-6-(ethylthio)-3-methyl-1,3,5-triazine-2,4(1H,3H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-METHOXYETHOXY-3-METHYL-2-PYRIDINYL)-METHYLTHIO]-BENZIMIDAZOLE](/img/no-structure.png)

![(7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride](/img/structure/B1142678.png)

![2-[(3,4-Difluorophenyl)hydrazinylidene]propanoic acid](/img/structure/B1142687.png)
![4,5,6,7-Tetrahydrooxazolo[5,4-c]pyridine-2-carbaldehyde](/img/structure/B1142691.png)
![2-(2-Ethoxyphenyl)-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazine-4(1H)-thione](/img/structure/B1142692.png)
![1-Methyl-5-(2-propoxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidine-7-thione](/img/structure/B1142694.png)

